Menahydroquinone-4 is a biologically active compound that plays a critical role as a cofactor for gamma-glutamyl carboxylase, an enzyme essential for the post-transcriptional modification of vitamin K-dependent proteins. This compound is the fully reduced form of menaquinone-4 and is significant in various physiological processes, particularly in the regulation of blood coagulation and bone metabolism.
Menahydroquinone-4 can be derived from menaquinone-4 through a reduction process. It is naturally found in certain bacterial species and fermented foods, making it an important compound in dietary supplements aimed at enhancing health outcomes related to bone density and cardiovascular function.
Menahydroquinone-4 belongs to the class of compounds known as naphthoquinones, which are characterized by their two fused aromatic rings. This compound is specifically categorized under the vitamin K family due to its structural and functional similarities to other vitamin K forms.
The synthesis of Menahydroquinone-4 typically involves the reduction of menaquinone-4. Common reducing agents used include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under inert atmospheric conditions to prevent oxidation, ensuring a high yield of the desired product.
Menahydroquinone-4 has a complex molecular structure characterized by a naphthoquinone backbone. Its molecular formula is CHO, and it features several functional groups that contribute to its biochemical activity.
Menahydroquinone-4 participates in various chemical reactions:
Menahydroquinone-4 functions primarily as a cofactor for gamma-glutamyl carboxylase, facilitating the conversion of glutamic acid residues into gamma-carboxyglutamic acid residues in vitamin K-dependent proteins. This biochemical pathway is crucial for proper blood coagulation and bone metabolism.
The availability of Menahydroquinone-4 directly influences the carboxylation rate of these proteins, impacting physiological processes such as coagulation and mineralization in bones. Research indicates that decreased levels of Menahydroquinone-4 may correlate with various health issues, including osteoporosis and cardiovascular diseases.
Menahydroquinone-4 has diverse applications across various fields:
Menahydroquinone-4 (MKH) represents the fully reduced, bioactive form of menaquinone-4 (MK-4, vitamin K₂). Its core structure consists of a 2-methyl-1,4-naphthohydroquinone ring system linked to an unsaturated isoprenoid side chain composed of four isoprene units (20 carbons total). Unlike its oxidized counterpart MK-4, which contains a planar naphthoquinone ring, MKH features two hydroxyl groups at the C1 and C4 positions, conferring significant redox flexibility. This dihydroxylated configuration enables MKH to serve as an electron donor in biological reactions, most notably as an essential cofactor for γ-glutamyl carboxylase (GGCX) during the γ-carboxylation of vitamin K-dependent proteins (VKDPs) [1] [3].
The redox transition between MKH and MK-4 is central to its biochemical function. MKH undergoes a two-electron oxidation to form MK-4 during the carboxylation reaction, generating menaquinone-4 2,3-epoxide (MKO) as an intermediate. This epoxide is subsequently reduced back to MK-4 by vitamin K epoxide reductase (VKOR) and further reduced to MKH by NAD(P)H-dependent quinone reductases, completing the vitamin K cycle [4]. The standard reduction potential (E°) of the MK-4/MKH couple is approximately -0.15 V, facilitating electron transfer under physiological conditions. This property underpins MKH’s role as an antioxidant, directly scavenging reactive oxygen species (ROS) and protecting cellular membranes from lipid peroxidation [3] [6].
Table 1: Structural and Redox Properties of MKH vs. MK-4
Property | MKH | MK-4 |
---|---|---|
Core Structure | 1,4-Dihydroxynaphthalene | 1,4-Naphthoquinone |
Side Chain | All-trans geranylgeranyl (C₂₀) | All-trans geranylgeranyl (C₂₀) |
Oxidation State | Reduced (hydroquinone) | Oxidized (quinone) |
Redox Potential (E°) | ~ -0.15 V | ~ +0.01 V |
Primary Biological Role | Cofactor for GGCX | Redox reservoir |
MKH is endogenously synthesized from dietary vitamin K precursors (phylloquinone/K₁ or menadione/K₃) via the action of UbiA prenyltransferase domain-containing protein-1 (UBIAD1). This enzyme is localized to the endoplasmic reticulum and catalyzes the prenylation step essential for MK-4 production, which is subsequently reduced to MKH [1] [2]. UBIAD1 transfers a geranylgeranyl pyrophosphate (GGPP) moiety to menadione, forming MK-4. Structural studies reveal UBIAD1’s active site contains a conserved aspartate-rich motif that coordinates Mg²⁺, facilitating the nucleophilic attack of menadione on GGPP [5].
UBIAD1 expression is ubiquitous but particularly enriched in extrahepatic tissues, including the brain, kidney, pancreas, and skin. This tissue-specific distribution explains why MK-4 (and thus MKH) predominates in these organs despite dietary vitamin K₁ being the primary ingested form [2] [5]. Genetic ablation of UBIAD1 in mice results in embryonic lethality, underscoring its non-redundant role in MK-4/MKH biosynthesis. Notably, UBIAD1 operates independently of the classical vitamin K cycle and is insensitive to warfarin inhibition, distinguishing it from VKOR [2] [5].
Pathological mutations in UBIAD1 (e.g., G186R) impair MK-4 biosynthesis by >90% and are linked to Schnyder corneal dystrophy (SCD). However, not all SCD-associated mutations equally disrupt function; the N102S variant retains ~82% of wild-type activity, indicating mutation-specific impacts on enzyme kinetics [5]. This heterogeneity suggests UBIAD1’s role extends beyond MK-4 synthesis, potentially involving cholesterol metabolism or HMG-CoA reductase regulation.
Table 2: UBIAD1 Functions and Pathological Mutations
Function/Mutation | Biochemical Consequence | Biological Impact |
---|---|---|
Wild-Type UBIAD1 | Prenylation of menadione → MK-4 | MKH synthesis for VKDP carboxylation |
G186R Mutation | Severe loss of prenyltransferase activity | Reduced MK-4/MKH; SCD pathology |
N102S Mutation | Moderate activity loss (~18%) | Mild MK-4/MKH deficit; SCD onset |
T175I Mutation | Altered subcellular localization | Impaired cholesterol metabolism |
The reduction of MK-4 to MKH is mediated by cellular quinone reductases, primarily through the vitamin K cycle. This cycle involves three key enzymatic steps:
Warfarin disrupts this cycle by inhibiting VKORC1, leading to MKO accumulation and depletion of MKH pools. This impairs VKDP carboxylation, evidenced by elevated uncarboxylated matrix Gla protein (ucMGP) and des-γ-carboxy prothrombin (DCP) levels. In skin cells, EGFR inhibitors exacerbate MKH deficiency by downregulating UBIAD1 expression, reducing MKH biosynthesis by >50% and triggering inflammatory responses like CCL5 overexpression [1] [8]. Notably, the vitamin K cycle operates constitutively in extrahepatic tissues but is dynamically regulated in disease states. For example, hepatocellular carcinoma (HCC) cells exhibit impaired MK-4 uptake and reduced MKH regeneration, contributing to DCP-associated tumor progression [8].
MKH’s dihydroxylated naphthalene ring renders it highly susceptible to oxidation, limiting its direct therapeutic use. Upon exposure to ambient oxygen or light, MKH rapidly auto-oxidizes to MK-4, diminishing its bioactivity. Photodegradation studies show MK-4 decomposes under artificial sunlight (t₁/₂ = 0.084 h) primarily via formation of MK-4 chromenol (MKC), a cyclized byproduct with unknown biological activity [3] [4]. MKH itself cannot be assayed directly due to this instability; instead, researchers quantify MK-4 (its oxidation product) or MKO (its enzymatic byproduct) as proxies.
Environmental factors accelerating MKH degradation include:
To overcome these limitations, ester prodrugs of MKH have been engineered:
Table 3: Stability and Delivery Profiles of MKH Prodrugs
Prodrug | Log P | t₁/₂ (Sunlight) | Uptake Vₘₐₓ/Kₘ (PLC/PRF/5) | Hydrolysis Rate (nmol/min/mg) |
---|---|---|---|---|
MK-4 | 10.2 | 0.084 h | Not applicable | Not applicable |
MKH-DMG | 3.66 | 4.15 h | 0.32 ± 0.05 | 0.18 ± 0.02 |
MKH-SUC | 2.81 | 0.248 h | 3.01 ± 0.21 | 45.7 ± 3.6 |
MKH-ACT | 1.95 | Not reported | 0.29 ± 0.03 | 0.05 ± 0.01 |
These prodrugs circumvent MKH’s inherent instability by:
Concluding Remarks
Menahydroquinone-4 (MKH) exemplifies the critical link between vitamin K biochemistry and cellular redox regulation. Its unique chemical architecture—a reduced 1,4-naphthohydroquinone with a geranylgeranyl side chain—enables dual functions as an enzymatic cofactor and antioxidant. UBIAD1 emerges as the non-redundant biosynthetic engine for MKH generation, with mutations in this enzyme delineating novel metabolic disease mechanisms. While intrinsic instability limits MKH’s direct application, prodrug strategies like MKH-DMG and MKH-SUC offer promising solutions by enhancing delivery and mitigating oxidative degradation. Future research should prioritize mapping tissue-specific MKH flux and refining targeted delivery systems to harness its full therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7